MAO-B Isoform Selectivity: A Defined >88-Fold Window Over MAO-A
2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one exhibits a pronounced selectivity window for human MAO-B over MAO-A. Against recombinant human MAO-B, the compound demonstrates an IC₅₀ of 1,130 nM, while against MAO-A the IC₅₀ exceeds 100,000 nM, yielding a selectivity ratio of >88-fold [1]. This degree of isoform discrimination is a quantifiable differentiator versus many classical MAO inhibitors that lack this window. In the broader 2-(phenylamino)-7,8-dihydroquinazolinone series, the MAO-B/MAO-A selectivity has been identified as a key optimization parameter, with robust SAR trends established [2].
| Evidence Dimension | MAO-B vs MAO-A inhibitory potency (selectivity ratio) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Class-level baseline: balanced MAO-A/MAO-B inhibitors (ratio ~1) |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min incubation; data curated by ChEMBL |
Why This Matters
A defined selectivity window (>88-fold) enables researchers to use this compound as an MAO-B-biased tool compound where off-target MAO-A inhibition would confound pharmacological interpretation in neurodegeneration models.
- [1] ChEMBL. CHEMBL1575961 – MAO-A IC₅₀ > 1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. BindingDB BDBM50401981. View Source
- [2] Di Paolo ML, Salerno S, et al. Structure-activity relationships for selective hMAO-B inhibition in the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series. Eur J Med Chem. 2025;291:117580. View Source
